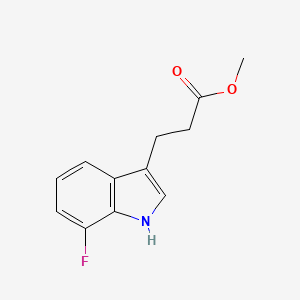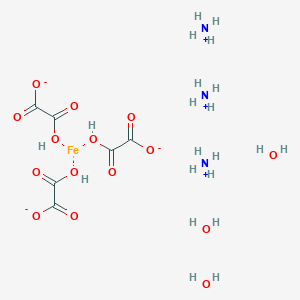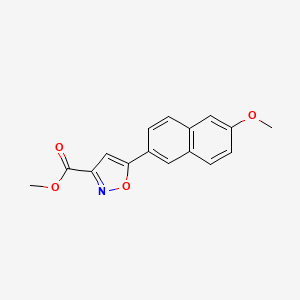
4-Boc-1-(6-benzothienyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-1-(6-benzothienyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzothienyl group and protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-1-(6-benzothienyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.
Introduction of the Benzothienyl Group: The benzothienyl group is introduced via coupling reactions, such as Buchwald-Hartwig amination, where the piperazine ring is reacted with aryl halides.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes to enhance yield, purity, and cost-effectiveness. These methods often include solvent-free reactions and the use of environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Boc-1-(6-benzothienyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzothienyl group.
Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides to form amine derivatives.
Common Reagents and Conditions:
Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts, bases such as potassium phosphate, and solvents like dimethyl sulfoxide.
Major Products:
Aryl Piperazine Derivatives: These are the primary products formed from coupling reactions involving this compound.
Scientific Research Applications
4-Boc-1-(6-benzothienyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including potential therapeutic agents targeting psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, particularly those containing piperazine moieties.
Pharmacological Studies: Researchers use it to study the structure-activity relationships of piperazine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Boc-1-(6-benzothienyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothienyl group may enhance the compound’s binding affinity to these targets, while the Boc protection ensures stability during synthetic processes .
Comparison with Similar Compounds
1-Boc-piperazine: This compound is similar in structure but lacks the benzothienyl group.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: This compound features a bromopyridyl group instead of a benzothienyl group and is used in similar applications.
Uniqueness: 4-Boc-1-(6-benzothienyl)piperazine is unique due to the presence of the benzothienyl group, which can impart distinct pharmacological properties and enhance its utility in the synthesis of bioactive molecules .
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-benzothiophen-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-9-7-18(8-10-19)14-5-4-13-6-11-22-15(13)12-14/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
XUFIOCRUMYAVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)

![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)






![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)

![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
